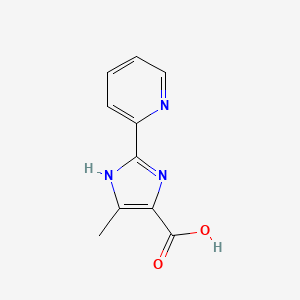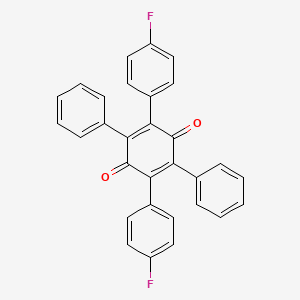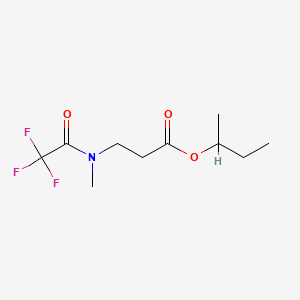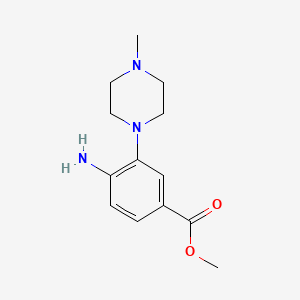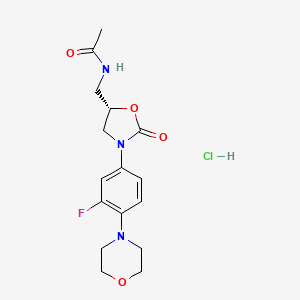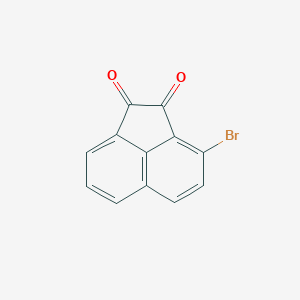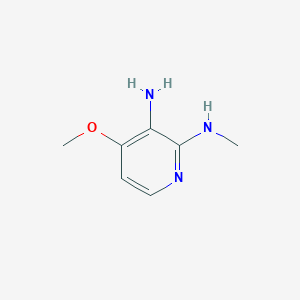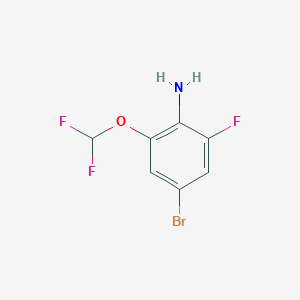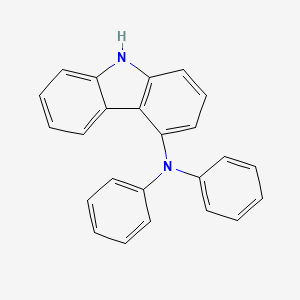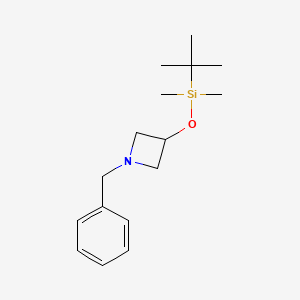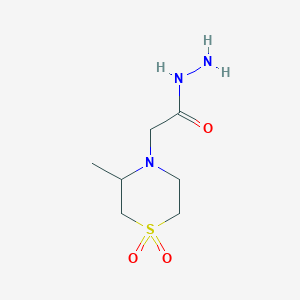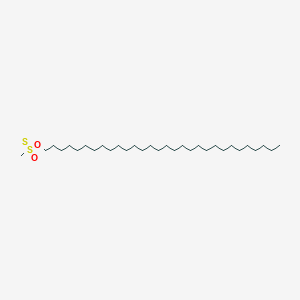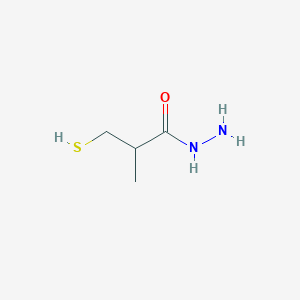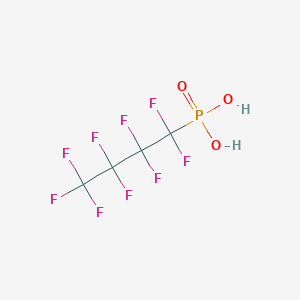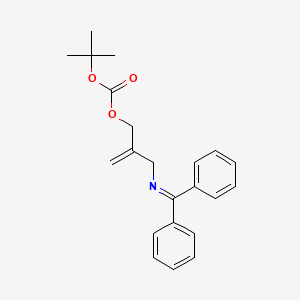
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is an organic compound with the molecular formula C19H21NO2. It is a derivative of glycine, where the amino group is protected by a diphenylmethylene group and the carboxyl group is esterified with a tert-butyl group. This compound is used in various organic synthesis processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate typically involves the reaction of glycine derivatives with diphenylmethylene chloride and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylmethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is used in various scientific research applications, including:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate involves its role as a protecting group. The diphenylmethylene group protects the amino group from unwanted reactions during synthesis, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur at other functional groups in the molecule. The compound is eventually deprotected under specific conditions to yield the desired product .
類似化合物との比較
Similar Compounds
- N-(Diphenylmethylene)glycine tert-butyl ester
- Ethyl 2-((diphenylmethylene)amino)acetate
- Methyl 2-((diphenylmethylene)amino)acetate
- 2-((Diphenylmethylene)amino)acetonitrile
Uniqueness
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is unique due to its specific protecting groups, which provide stability and selectivity in synthetic reactions. The combination of the diphenylmethylene and tert-butyl groups offers a balance between protection and ease of deprotection, making it a valuable compound in organic synthesis .
特性
分子式 |
C22H25NO3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-[(benzhydrylideneamino)methyl]prop-2-enyl tert-butyl carbonate |
InChI |
InChI=1S/C22H25NO3/c1-17(16-25-21(24)26-22(2,3)4)15-23-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,1,15-16H2,2-4H3 |
InChIキー |
UISRFQHMMKJWDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)OCC(=C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


